2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid
Description
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid is a quinoline derivative characterized by a cyclopropyl substituent at position 2, a fluorine atom at position 5, and a methyl group at position 8. The carboxylic acid moiety at position 4 is a hallmark of bioactive quinolines, often associated with antimicrobial and enzyme-inhibitory properties. The cyclopropyl group enhances metabolic stability, while fluorine and methyl substituents modulate electronic and steric properties, influencing solubility and target binding .
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12FNO2/c1-7-2-5-10(15)12-9(14(17)18)6-11(8-3-4-8)16-13(7)12/h2,5-6,8H,3-4H2,1H3,(H,17,18) |
InChI Key |
NNUJSZHWEXGJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid typically involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are preferred due to their high efficiency and selectivity . Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are gaining popularity for their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibacterial Activity
Research has demonstrated that quinoline derivatives, including 2-cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid, exhibit notable antibacterial properties. A study evaluated various synthesized quinoline derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinoline structure enhanced antibacterial activity, with specific compounds showing significant efficacy against Gram-positive bacteria .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5a | Staphylococcus aureus | 64 μg/mL |
| Compound 5a | Escherichia coli | 128 μg/mL |
| Compound 5b | Methicillin-resistant Staphylococcus aureus | >256 μg/mL |
The study highlighted that the length and flexibility of side chains significantly influence antibacterial efficacy, suggesting that structural optimization could lead to more potent antibacterial agents .
1.2 Synthesis of HMG-CoA Reductase Inhibitors
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid is a crucial intermediate in the synthesis of pitavastatin, an HMG-CoA reductase inhibitor used for lowering cholesterol levels. The synthetic pathway involves a cyclization reaction followed by reduction steps that yield high product yields (over 80%) with minimal environmental impact due to the efficient recovery of catalysts like Zn(OTf)₂ .
Research Findings and Case Studies
2.1 Case Study: Synthesis Methodology
A detailed synthesis method was reported where 2-amino-4'-fluorobenzophenone and cyclopropyl oxo propionate were reacted under catalytic conditions to produce the desired quinoline derivative. This method not only optimized yield but also reduced waste by allowing for catalyst recovery and reuse, making it suitable for large-scale production .
Table 2: Synthesis Conditions for Quinoline Derivatives
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Zn(OTf)₂ catalyst, organic solvent | >80 |
| Reduction | MgCl₂-KBH₄ | >80 |
This efficient synthetic route underscores the compound's relevance in pharmaceutical manufacturing, particularly for cholesterol-lowering medications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death .
Comparison with Similar Compounds
Fluorine vs. Chlorine vs. Methyl
- Fluorine (F): Enhances lipophilicity and metabolic stability. The 5-fluoro substituent in the target compound may improve membrane permeability compared to 8-fluoro (SY266941), which could alter binding pocket interactions in enzymatic targets .
- Methyl (Me): The 8-methyl group in the target compound introduces steric bulk, which may hinder rotation or binding in constrained active sites compared to smaller substituents like fluorine.
Positional Isomerism
- 5-F vs. 8-F (SY266941): Fluorine at position 5 (target) vs. 8 (SY266941) alters electron distribution across the quinoline ring.
- 7-Substituents (SY266942, SY266948): A 7-fluoro (SY266942) or 7-methoxy (SY266948) group may confer distinct hydrogen-bonding or steric effects, critical for target selectivity in kinase inhibitors.
Methoxy vs. Methyl
Hypothetical Bioactivity and Stability Trends
While direct pharmacological data for these compounds is scarce, inferences can be drawn from fluoroquinolone SAR (Structure-Activity Relationship) studies:
Antimicrobial Activity: Fluorine at position 5 (as in the target compound) is a common feature in DNA gyrase inhibitors (e.g., ciprofloxacin). The 8-methyl group may reduce phototoxicity risks associated with bulkier 8-substituents .
Metabolic Stability: Cyclopropyl at position 2 mitigates CYP450-mediated oxidation, a feature shared across all analogues.
Solubility: The carboxylic acid at position 4 ensures moderate aqueous solubility, but 5,8-dichloro derivatives (SY266947) may require formulation adjustments due to increased hydrophobicity.
Biological Activity
2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound known for its diverse pharmacological properties. Quinoline and its derivatives have been extensively studied for their antibacterial, antimalarial, anticancer, and anti-inflammatory activities. This article focuses on the biological activity of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid, examining its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Properties
Quinoline derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The compound in focus has shown promising results in several studies:
- Antibacterial Activity : Research indicates that quinolone derivatives can effectively inhibit the growth of various bacterial strains. For instance, structural modifications in quinoline derivatives have been linked to enhanced antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Anticancer Potential : Quinoline compounds have also been investigated for their anticancer properties. Some studies suggest that modifications to the quinoline structure can lead to significant cytotoxic effects on cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is closely tied to their chemical structure. The SAR studies highlight how specific modifications can enhance or diminish activity:
- Lipophilicity : Compounds with higher lipophilicity often display increased antibacterial activity. For example, compounds with longer side chains have shown stronger inhibition against E. coli compared to those with rigid cyclic structures .
- Functional Groups : The presence of certain functional groups, such as carboxylic acids, is crucial for maintaining biological activity. Esterification of the carboxylic group has been shown to significantly reduce activity, emphasizing its importance in binding interactions with target proteins .
Case Studies
Several case studies illustrate the biological effects of 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid:
- Antibacterial Screening : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL, outperforming some standard antibiotics .
- Cytotoxicity Assays : In cell line studies, the compound showed IC50 values indicative of potential anticancer activity, particularly in breast cancer cell lines. The results indicated that it could induce apoptosis more effectively than some known chemotherapeutics .
Antibacterial Activity Comparison
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid | Staphylococcus aureus | 64 |
| Other quinolone derivative A | Escherichia coli | 128 |
| Other quinolone derivative B | Pseudomonas aeruginosa | >256 |
Cytotoxicity Results
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 168.78 | 2.16 |
| T-24 | 257.87 | - |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid, and how can purity be maximized?
- Methodology : Begin with a Gould-Jacobs reaction using cyclopropylamine and substituted acrylates to form the quinoline core. Fluorination at position 5 can be achieved via electrophilic substitution using Selectfluor™. Methylation at position 8 typically employs methyl iodide under basic conditions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC-MS .
- Key Considerations : Optimize temperature for cyclopropane ring stability (50–70°C) and avoid prolonged exposure to strong acids/bases to prevent decomposition .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, fluorine coupling in F NMR).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable).
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 30 days; analyze degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation products.
- Humidity : Test hygroscopicity at 75% relative humidity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this quinoline derivative?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications at positions 2 (e.g., aryl vs. alkyl groups) and 8 (e.g., ethyl, isopropyl).
- Bioassays : Test against target pathogens (e.g., Mycobacterium tuberculosis for antimycobacterial activity) using MIC assays. Include cytotoxicity screening (e.g., HEK293 cells).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to enzymatic targets (e.g., DNA gyrase).
Q. How should contradictory data in biological activity assays be resolved?
- Case Example : If MIC values vary between labs for the same bacterial strain:
Replicate Experiments : Ensure identical conditions (inoculum size, growth medium pH).
Quality Control : Verify compound integrity post-shipping (HPLC, NMR).
Alternative Assays : Use time-kill kinetics or efflux pump inhibition studies to confirm mechanism.
- Troubleshooting : Contradictions may arise from efflux pump overexpression in certain strains or compound aggregation .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in mammalian systems?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS.
- Isotope Labeling : Use C-labeled compound to track metabolic fate in urine/feces.
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
